2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol
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Overview
Description
2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C11H20O3. It is a member of the dioxolane family, characterized by a dioxolane ring structure attached to a cyclohexyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol typically involves the reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketone or aldehyde derivatives.
Reduction: Formation of cyclohexyl alcohol derivatives.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxolane ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s bioactivity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound with similar ring structure but without the cyclohexyl and methyl groups.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with two methyl groups instead of a cyclohexyl group.
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane derivative with ethyl and methyl substituents.
Uniqueness
2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol is unique due to its specific combination of cyclohexyl and methyl groups attached to the dioxolane ring.
Properties
CAS No. |
5694-77-9 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(2-cyclohexyl-2-methyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-11(9-5-3-2-4-6-9)13-8-10(7-12)14-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
MNGGBXINICRUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CO)C2CCCCC2 |
Origin of Product |
United States |
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